molecular formula C10H10BrFO B13584511 4-(5-Bromo-2-fluorophenyl)butan-2-one

4-(5-Bromo-2-fluorophenyl)butan-2-one

Cat. No.: B13584511
M. Wt: 245.09 g/mol
InChI Key: XFFNKPKLLZBPIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Bromo-2-fluorophenyl)butan-2-one is an organic compound characterized by the presence of a bromine and fluorine atom attached to a phenyl ring, which is further connected to a butanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-2-fluorophenyl)butan-2-one typically involves the reaction of 5-bromo-2-fluorobenzene with butanone under specific conditions. One common method includes the use of a Grignard reagent, where 5-bromo-2-fluorobenzene is reacted with magnesium in the presence of anhydrous ether to form the corresponding Grignard reagent. This intermediate is then reacted with butanone to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-2-fluorophenyl)butan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-(5-Bromo-2-fluorophenyl)butan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5-Bromo-2-fluorophenyl)butan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Bromo-2-chlorophenyl)butan-2-one
  • 4-(5-Bromo-2-iodophenyl)butan-2-one
  • 4-(5-Bromo-2-methylphenyl)butan-2-one

Uniqueness

4-(5-Bromo-2-fluorophenyl)butan-2-one is unique due to the presence of both bromine and fluorine atoms, which can significantly affect its chemical reactivity and biological activity. The combination of these halogens can lead to distinct properties compared to other similar compounds with different substituents.

Properties

Molecular Formula

C10H10BrFO

Molecular Weight

245.09 g/mol

IUPAC Name

4-(5-bromo-2-fluorophenyl)butan-2-one

InChI

InChI=1S/C10H10BrFO/c1-7(13)2-3-8-6-9(11)4-5-10(8)12/h4-6H,2-3H2,1H3

InChI Key

XFFNKPKLLZBPIE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=C(C=CC(=C1)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.